

Triethylborane as a pyrophoric organoboron compound

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Compound of Interest

Compound Name: Triethylborane

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An In-depth Technical Guide to **Triethylborane**: A Pyrophoric Organoboron Compound for Radical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **triethylborane** (TEB), with a focus on its pyrophoric nature, applications as a radical initiator, and the necessary safety and handling protocols for its use in a research and development setting.

Introduction

Triethylborane, with the chemical formula $(C_2H_5)_3B$ or Et_3B , is a highly versatile organoboron compound.^[1] It is a colorless to pale yellow liquid known for its extreme reactivity, most notably its pyrophoric nature, meaning it ignites spontaneously upon exposure to air.^{[1][2]} This reactivity, which poses significant handling challenges, is also the source of its utility. In organic synthesis, TEB is widely employed as a highly effective radical initiator, capable of generating radicals at low temperatures where traditional initiators like AIBN are ineffective.^{[2][3]} This property makes it an invaluable tool in modern synthetic chemistry, particularly for the construction of complex molecules in pharmaceutical development.

Chemical and Physical Properties

Triethylborane is a monomeric compound with a planar BC_3 core.^[4] Unlike triethylaluminium, it does not tend to dimerize.^[4] It is soluble in common organic solvents such as tetrahydrofuran

(THF) and hexane.[5] While neat TEB is pyrophoric, its solutions are not, although they can react slowly with atmospheric moisture.[1][5]

Table 1: Physical and Chemical Properties of **Triethylborane**

Property	Value	References
Chemical Formula	(C₂H₅)₃B	[1]
Molar Mass	98.00 g/mol	[1]
Appearance	Colorless to light amber liquid	[1] [5]
Density	0.677 g/mL at 25 °C	[5]
Melting Point	-93 °C	[1]
Boiling Point	95 °C	[1]
Autoignition Temp.	-20 °C	[1] [4]
Solubility	Miscible with most organic solvents; reacts with water.	[5] [6]

| Refractive Index | n_{20/D} 1.397 |[\[5\]](#) |

Pyrophoricity and Safety

The defining characteristic of **triethylborane** is its strong pyrophoricity; it ignites spontaneously in air with a characteristic apple-green flame.[\[4\]](#) This extreme flammability necessitates stringent safety protocols and specialized handling techniques.

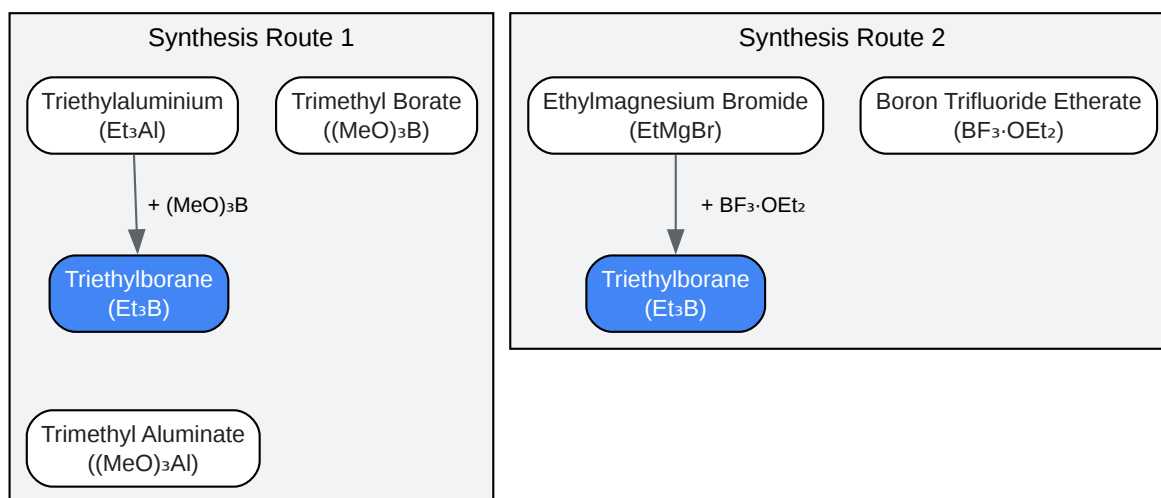
Table 2: Safety Data and Handling Precautions for **Triethylborane**

Parameter	Information	References
Hazard Class	Pyrophoric Liquid, Category 1	[7]
Hazard Statements	H250: Catches fire spontaneously if exposed to air. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage.	[7]
Toxicity Data	LD ₅₀ (oral, rat): 235 mg/kg. LC ₅₀ (inhalation, rat): 700 ppm (4h).	[4]
Handling	Must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using air-free techniques (Schlenk line or glovebox).	[4][6]
Storage	Store in a tightly closed container in a dry, cool, well-ventilated place away from heat, sparks, and open flames.	[8]
PPE	Flame-resistant lab coat, chemical-impermeable gloves, tightly fitting safety goggles.	[8]
Fire Extinguishing	DO NOT USE WATER. Use dry chemical powder (e.g., Purple K) or carbon dioxide. For small fires, it may be practical to allow it to burn out.	[5]

| Spills | Evacuate the area. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Use non-sparking tools. [[8][9] |

Synthesis of Triethylborane

Triethylborane is typically prepared through the reaction of a boron source with an ethylating agent. Common laboratory and industrial scale syntheses involve the reaction of triethylaluminium with trimethyl borate or potassium tetrafluoroborate. Another route involves the use of a Grignard reagent with boron trifluoride etherate.



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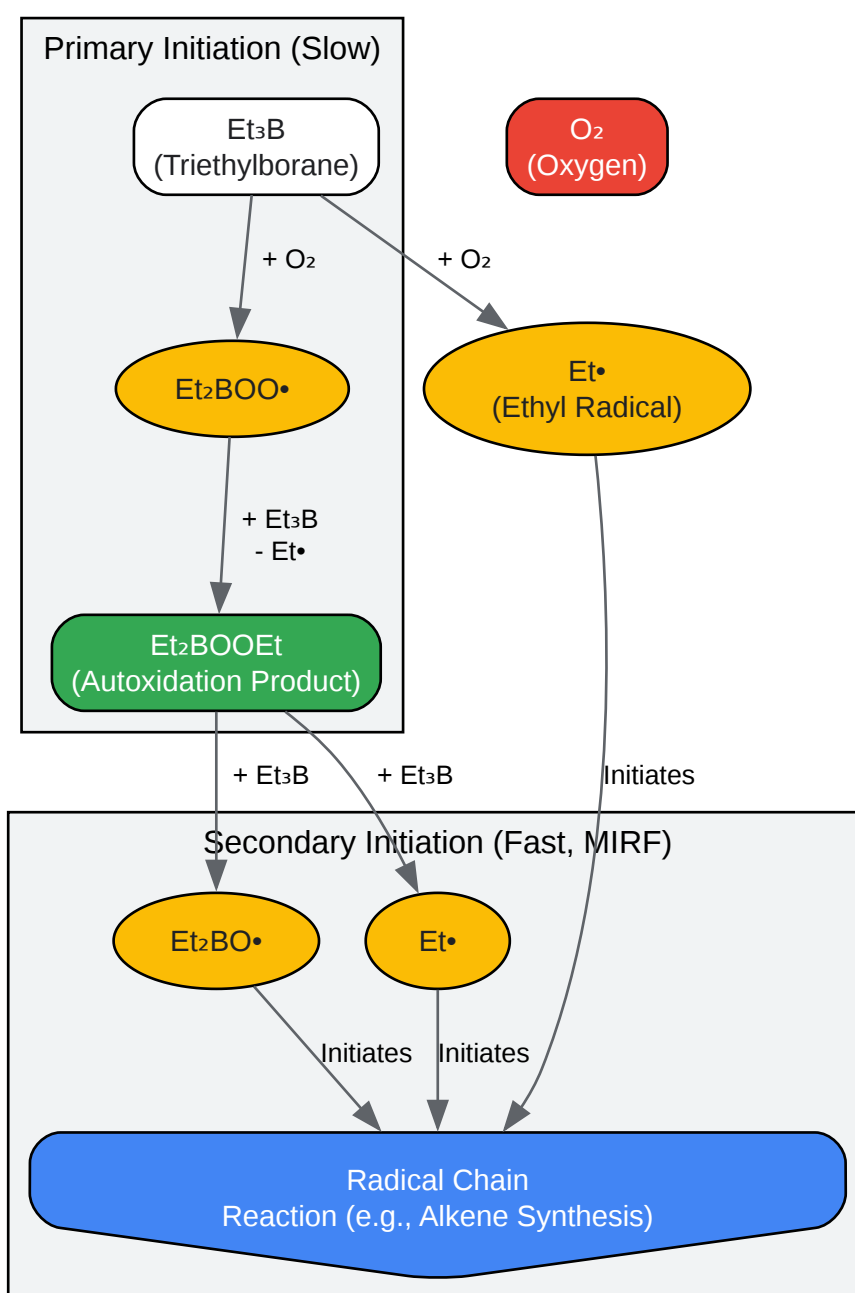
Caption: Common laboratory synthesis routes for **triethylborane**.

Mechanism of Action: Radical Initiation

The utility of **triethylborane** in drug development and organic synthesis stems from its ability to initiate radical reactions under mild, often room temperature or lower, conditions.[2] The initiation process is triggered by the presence of molecular oxygen (O_2). A deeper mechanistic understanding has revealed a two-part process: a primary, inefficient initiation followed by a much more efficient secondary initiation cycle.[5][10]

- **Primary Initiation (Autoxidation):** **Triethylborane** reacts slowly with O_2 to generate an ethyl radical ($\text{Et}\cdot$) and a diethylborylperoxy radical ($\text{Et}_2\text{BOO}\cdot$). The ethyl radical is the key initiating species for the desired chemical transformation.[5][10]

- Propagation and Secondary Initiation: The initially formed radicals propagate. The primary autoxidation product, diethyl(ethylperoxy)borane (Et_2BOOEt), reacts with another molecule of Et_3B in a Molecule-Induced Radical Formation (MIRF) reaction.[1] This secondary pathway is significantly more efficient, producing ethyl radicals at a rate 7×10^4 times greater than the primary pathway, and is responsible for the majority of radical generation as the reaction proceeds.[5][10]



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Caption: Mechanism of radical initiation by the Et₃B/O₂ system.

Applications in Synthesis

Triethylborane's ability to generate radicals at low temperatures makes it a superior alternative to organotin compounds in many reactions.^[6] Its applications are extensive, particularly in C-C bond formation.

Table 3: Representative Applications of **Triethylborane** in Radical Reactions

Reaction Type	Description	Reported Yield	References
Alkene Synthesis	Reaction of alkyl iodides with β -nitrostyrenes.	Medium to high	[3][11]
Giese Reaction	Intermolecular radical addition to electron-deficient alkenes.	Good	[12][13]
Atom Transfer Radical Addition (ATRA)	Addition of (2-iodoethyl)benzene to an acceptor.	90%	[5]
Radical Cyclization	Intramolecular cyclization of halo acetals.	87%	
Barton-McCombie Deoxygenation	Deoxygenation of alcohols via thiocarbonyl derivatives.	70-85% (with silane)	[14][15]

| Xanthate Addition | Addition of S-2-oxoalkyl-thionocarbonates to olefins. | 41-71% |[6] |

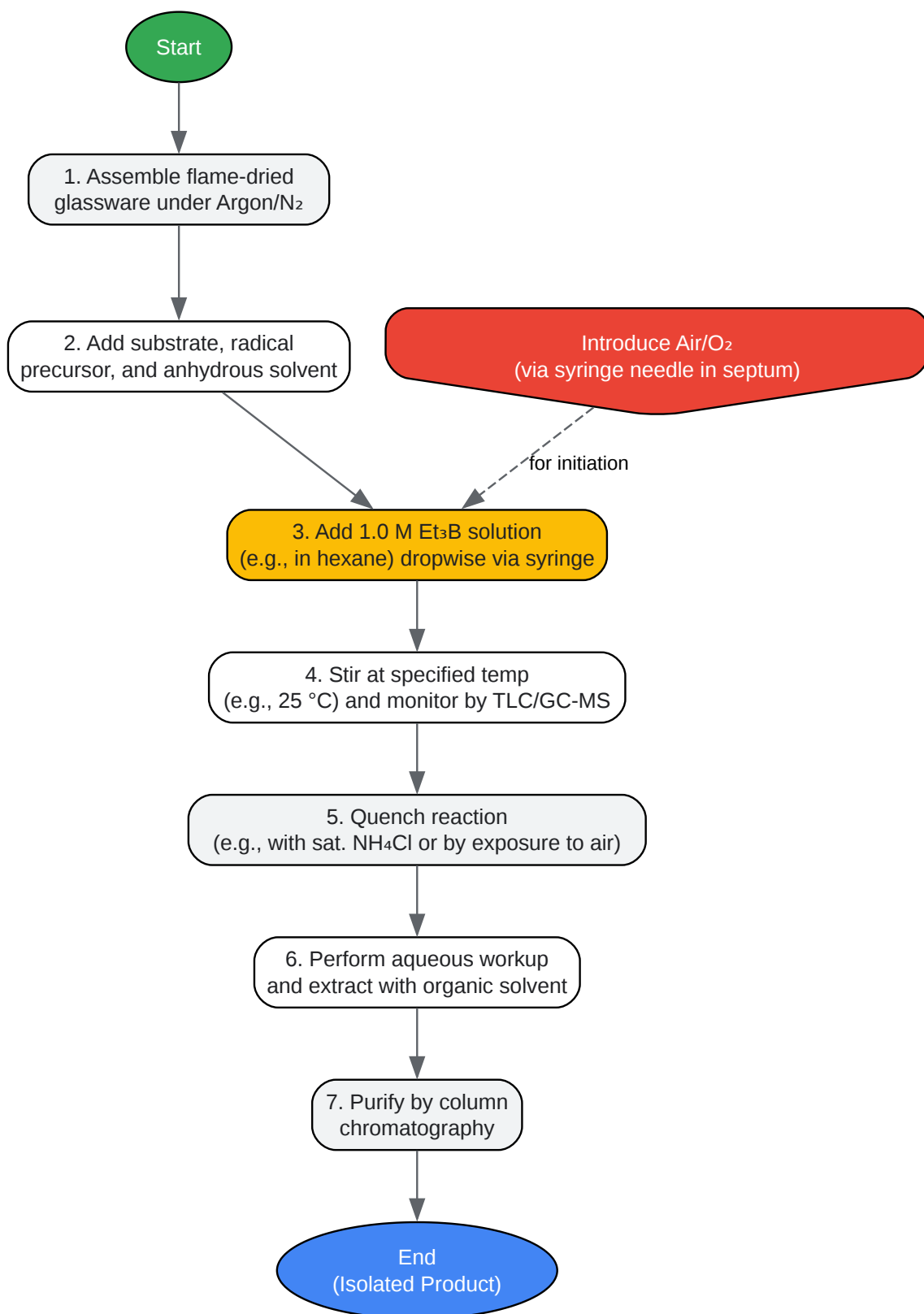
Experimental Protocols

All manipulations involving **triethylborane** must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere. TEB is typically used as a 1.0 M solution in an

anhydrous solvent like hexane or THF.

General Workflow for a TEB-Initiated Reaction

The general procedure involves the slow addition of a TEB solution to a reaction mixture that is open to a controlled source of air (e.g., via a syringe needle in the septum) or has a fixed amount of air in the headspace.



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Caption: General experimental workflow for a radical reaction.

Protocol 1: Synthesis of Alkenes from Alkyl Iodides and β -Nitrostyrenes[3][12]

This protocol describes the Et_3B -induced free-radical reaction to form (E)-alkenes.

- Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (E)- β -nitrostyrene (1.0 equiv) and the secondary or tertiary alkyl iodide (1.2 equiv).
- Solvent: Add anhydrous THF via syringe.
- Initiation: Introduce a needle connected to an air-filled balloon into the septum of the flask.
- Reaction: Slowly add **triethylborane** (1.0 M solution in hexane, 1.2 equiv) dropwise to the stirred solution at room temperature. The reaction is typically complete within 5-10 minutes.
- Workup: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
- Purification: Purify the residue by silica gel column chromatography to yield the desired (E)-alkene.

Protocol 2: Barton-McCombie Deoxygenation (Xanthate Formation)[17]

This reaction converts an alcohol to a thiocarbonyl derivative (a xanthate) as a precursor for the final deoxygenation step.

- Setup: Charge a two-necked round-bottom flask with the alcohol (1.0 equiv) and anhydrous THF under an argon atmosphere.
- Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv). Stir the mixture at 0 °C for 30 minutes.
- Xanthate Formation: Add carbon disulfide (CS_2 , 5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
- S-Alkylation: Add methyl iodide (MeI, 5.0 equiv) and continue stirring at room temperature for 24 hours.

- Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NH_4Cl . Separate the layers and extract the aqueous phase with Et_2O .
- Purification: Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify by silica gel column chromatography to yield the S-methyl xanthate. The subsequent deoxygenation is then carried out using a radical initiator like Et_3B /air and a hydrogen atom source.

Conclusion

Triethylborane is a powerful but hazardous reagent that enables a wide range of radical-mediated transformations critical to modern organic synthesis and drug discovery. Its ability to function under mild, low-temperature conditions provides a significant advantage over traditional thermal initiators. A thorough understanding of its dual-mode initiation mechanism and strict adherence to safety and handling protocols are paramount for its successful and safe implementation in the laboratory.

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